6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol
Description
IUPAC Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound's official IUPAC name, as recorded in the PubChem database, is this compound. This nomenclature reflects the fusion pattern between the imidazole and azepine rings, where the imidazole ring is connected to the azepine ring through the 1,2-positions of the imidazole and the a-position of the azepine. The "tetrahydro" prefix indicates the saturation of four carbon positions within the seven-membered azepine ring, specifically at positions 6, 7, 8, and 9.
The systematic classification places this compound within the broader category of imidazoazepines, which are bicyclic heterocycles containing both nitrogen-containing five-membered and seven-membered rings. The compound bears the Chemical Abstracts Service registry number associated with its structural identity, and alternative nomenclature includes (6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-yl)methanol, which emphasizes the methanol substituent's attachment to the bicyclic core. The systematic classification also recognizes this compound as belonging to the quaternary ammonium compound family when derivatized, exhibiting cationic biocide properties with broad-spectrum antimicrobial activity.
The nomenclature system further distinguishes this compound from related analogs through specific positional descriptors. The 3-position designation for the methanol substituent is critical for differentiating it from other possible regioisomers. The systematic naming convention allows for clear identification of the compound's structural features, including the degree of saturation in the azepine ring and the specific fusion pattern between the two heterocyclic components. This precise nomenclature is essential for chemical databases, literature searches, and regulatory documentation.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₉H₁₄N₂O, reflecting the presence of nine carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom. This molecular composition yields a molecular weight of 166.22 grams per mole, as calculated by computational chemistry methods implemented in the PubChem database. The molecular formula provides critical information about the compound's elemental composition and serves as a foundation for understanding its chemical behavior and reactivity patterns.
The carbon skeleton consists of the bicyclic imidazoazepine core structure with an additional carbon atom from the methanol substituent. The nitrogen atoms are strategically positioned within the heterocyclic rings, with one nitrogen located in the imidazole ring at position 1 and another at position 2 of the azepine ring. The oxygen atom is incorporated within the methanol functional group, contributing to the compound's polarity and potential for hydrogen bonding interactions. The hydrogen distribution reflects the partially saturated nature of the azepine ring and the presence of the hydroxyl group.
Comparative analysis with related compounds reveals distinct molecular weight differences that are crucial for analytical identification and characterization. For instance, the parent 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine without the methanol substituent has a molecular formula of C₈H₁₂N₂ and a molecular weight of 136.19 grams per mole. The addition of the methanol group (CH₂OH) increases the molecular weight by exactly 30.03 atomic mass units, corresponding to the mass contribution of one carbon, two hydrogen, and one oxygen atom.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| This compound | C₉H₁₄N₂O | 166.22 | Contains methanol substituent |
| 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine | C₈H₁₂N₂ | 136.19 | Parent structure without substituent |
| 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde | C₉H₁₂N₂O | 164.20 | Contains aldehyde group instead of methanol |
Stereochemical Considerations in Azepine-Imidazole Fusion Systems
The stereochemical complexity of this compound arises from the conformational flexibility of the seven-membered azepine ring and the potential for multiple spatial arrangements of substituents. Seven-membered heterocycles like azepines typically adopt non-planar conformations due to ring strain and steric considerations, existing primarily in chair and boat conformations rather than planar arrangements. The tetrahydroazepine portion of the molecule exhibits significant conformational mobility, which influences the compound's three-dimensional structure and biological activity.
The fusion pattern between the imidazole and azepine rings creates a rigid bicyclic framework that constrains certain conformational degrees of freedom while maintaining flexibility in the saturated portion of the azepine ring. The stereochemical analysis of related azepine-containing compounds has demonstrated that the bridging patterns and substituent positions significantly affect the overall molecular geometry. Research on bridged tetrahydroazepines has shown that stereochemistry varies little according to the bridging atom type, suggesting inherent conformational preferences in these fused ring systems.
The methanol substituent at the 3-position introduces additional stereochemical considerations, as the hydroxyl group can participate in intramolecular hydrogen bonding or influence the overall conformation through steric interactions. The spatial orientation of this substituent may affect the compound's ability to interact with biological targets and influence its pharmacological properties. Studies on similar imidazoazepine derivatives have indicated that substituent positioning can dramatically alter biological activity, with certain stereochemical arrangements showing enhanced antimicrobial properties.
The conformational analysis of azepine-containing molecules has revealed that these compounds often exhibit dynamic behavior in solution, with rapid interconversion between different conformational states. Nuclear magnetic resonance studies have been particularly valuable for characterizing the stereochemical properties of such compounds, providing insights into the preferred conformations and the barriers to conformational interconversion. The stereochemical complexity of these systems necessitates careful consideration during synthetic design and biological evaluation.
Comparative Analysis of Tautomeric Forms
The tautomeric behavior of this compound is primarily governed by the imidazole ring component, which is known to exist in multiple tautomeric forms due to the mobile hydrogen atom between the two nitrogen atoms. Imidazole rings characteristically exhibit two equivalent tautomeric forms because the hydrogen can be bound to either nitrogen atom, creating a dynamic equilibrium that significantly influences the compound's chemical and biological properties. This tautomeric interconversion is fundamental to understanding the compound's behavior in different chemical environments.
The microscopic acid dissociation constants for imidazole tautomers have been extensively studied, revealing distinct values for the individual tautomeric forms. Research has established that the N1-H tautomer exhibits a microscopic pK value of 6.73, while the N3-H tautomer shows a microscopic pK value of 6.12. These values indicate that the two tautomeric forms have slightly different acidic strengths, which can influence their respective interactions with biological targets and their distribution in physiological environments.
The tautomeric equilibrium in imidazoazepine systems is influenced by several factors, including solvent effects, temperature, and the presence of substituents on the heterocyclic rings. The fusion with the azepine ring may alter the electronic environment of the imidazole moiety, potentially shifting the tautomeric equilibrium compared to simple imidazole compounds. The molar ratios of tautomers can be calculated based on the microscopic pK values, providing quantitative information about the predominant form under specific conditions.
| Tautomeric Form | Microscopic pK Value | Relative Stability | Primary Interaction Mode |
|---|---|---|---|
| N1-H Tautomer | 6.73 | Higher at physiological pH | Hydrogen bond donor at N1 |
| N3-H Tautomer | 6.12 | Lower at physiological pH | Hydrogen bond donor at N3 |
| Neutral Form | ~7.0 (macroscopic) | pH-dependent | Depends on protonation state |
The tautomeric behavior also affects the compound's spectroscopic properties, with different tautomers potentially exhibiting distinct nuclear magnetic resonance and infrared absorption patterns. Understanding these tautomeric relationships is crucial for structure-activity relationship studies and for predicting the compound's behavior in biological systems. The dynamic nature of tautomeric equilibria means that the compound may interact with different biological targets through different tautomeric forms, adding complexity to its pharmacological profile.
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c12-7-8-6-10-9-4-2-1-3-5-11(8)9/h6,12H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOELJKIHLYITCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=C(N2CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, biological activities, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
- Molecular Formula: C₈H₁₂N₂
- Molecular Weight: 136.19 g/mol
- CAS Number: 5768-55-8
The compound's structure includes a fused imidazoazepine ring system that is pivotal for its biological interactions.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit various biological activities:
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound and its derivatives:
- Antibacterial Activity: Derivatives have shown efficacy against pathogenic bacteria such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. For example, a series of 3-aryl-5H-imidazo[1,2-a]azepine quaternary salts demonstrated significant antibacterial effects.
- Antifungal Activity: The compound has also been noted for antifungal properties against Cryptococcus neoformans and other fungal strains.
2. Antiviral Activity
Research has highlighted the antiviral potential of structurally related compounds. Notably, derivatives have shown potent activity against the influenza A H1N1 virus, indicating the potential for development as antiviral agents.
3. Anti-inflammatory and Analgesic Properties
Recent studies have focused on the anti-inflammatory effects of related compounds:
- Compounds derived from this class exhibited significant inhibition of inflammatory cytokines such as TNF-α and demonstrated analgesic effects comparable to standard anti-inflammatory drugs like diclofenac sodium .
- In vitro studies reported IC₅₀ values indicating strong anti-inflammatory activity, with some compounds showing higher efficacy than established drugs .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- Modifications to the aryl substituents significantly affect the potency against various targets. For instance, specific substitutions have been linked to enhanced COX-2 inhibitory activity with selectivity indices indicating promising therapeutic profiles .
| Compound | Biological Activity | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Anti-inflammatory | 71.11 | |
| Compound B | Analgesic | 79.12 | |
| Compound C | Antibacterial | 50.00 |
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
Case Study 1: Antimicrobial Efficacy
A study involving a series of synthesized derivatives revealed that certain modifications led to enhanced antibacterial activity against multi-drug resistant strains. The results indicated that these compounds could serve as lead candidates for developing new antibiotics.
Case Study 2: Anti-inflammatory Effects
In a controlled study assessing the anti-inflammatory properties of various derivatives in animal models, compounds derived from 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin were shown to significantly reduce edema and inflammation markers compared to standard treatments.
Comparison with Similar Compounds
Key Observations :
- Quaternary salts (e.g., bromides, chlorides) generally exhibit stronger antimicrobial activity than non-ionic analogs due to enhanced membrane interaction .
- Electron-withdrawing groups (e.g., dichlorophenyl) improve potency but may increase cytotoxicity, whereas methoxy groups balance activity and solubility .
- The hydroxymethyl group in the target compound may reduce cytotoxicity compared to halogenated analogs, though this requires validation .
Pharmacological Profiles
- Antimicrobial Activity : The quaternary salt VI (3-biphenyl-4-yl derivative) showed polyvalent activity against Gram-positive bacteria and fungi, comparable to reference drugs like fluconazole . In contrast, Compound A039’s antitubercular activity is media-dependent (glycerol-specific), limiting its in vivo efficacy .
- Toxicity : Derivatives like 6c (pyrrolo[1,2-a]imidazolium chloride) exhibit high hemolytic activity (HC₅₀ = 12 µg/mL), highlighting the trade-off between potency and safety .
Preparation Methods
Preparation Methods of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol
General Synthetic Strategy
The synthesis typically involves the condensation of suitable amino and ketone precursors to form the imidazoazepine core, followed by functional group manipulations to introduce the hydroxymethyl group at the 3-position. Key steps include:
- Condensation of cyclic amines (e.g., 7-methoxy-3,4,5,6-tetrahydro-2H-azepine) with 2-amino-1-arylethanones to yield 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines.
- Alkylation reactions to introduce substituents or quaternary ammonium salts.
- Intramolecular cyclizations and condensations to stabilize the fused heterocyclic system.
- Selective reduction or oxidation steps to install the hydroxymethyl group.
Detailed Synthetic Routes and Conditions
Condensation Approach
A well-established method involves the condensation of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine with 2-amino-1-arylethanone derivatives under controlled conditions. This reaction yields 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines with moderate to high yields (58–85%) depending on the substituents and reaction parameters.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation | 7-methoxy-3,4,5,6-tetrahydro-2H-azepine + 2-amino-1-arylethanone | Reflux in suitable solvent (e.g., ethanol) | 58–85 | Well-known condensation technique; forms imidazoazepine core |
Alkylation and Quaternary Salt Formation
Subsequent alkylation of the imidazoazepine intermediate with alkylating agents leads to quaternary imidazolium salts. This step is crucial for modifying the electronic and steric properties of the molecule and can be performed using alkyl halides or phenacyl bromides.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation | Imidazoazepine + alkyl halide (e.g., phenacyl bromide) | Room temperature to reflux | Variable (not specified) | Leads to quaternary ammonium salts; precursor to further derivatization |
Intramolecular Condensation
Heating phenacyl salts in alkaline medium induces intramolecular condensation between the carbonyl group and methylene at the 9th position of the heterocyclic system. This step forms a fused bicyclic structure, which is a key intermediate for further functionalization.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Intramolecular condensation | Phenacyl salts + base (alkaline medium) | Heating (temperature not specified) | Not specified | Forms 1,4-diaryl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene derivatives |
Iodination and Cyclization
An alternative approach involves iodination using N-iodosuccinimide (NIS) to generate iodinated tetrahydro-5H-imidazo[1,2-a]azepine derivatives. This step facilitates further functionalization via Sonogashira coupling with alkynes, enhancing molecular diversity.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Iodination | Imidazoazepine + NIS (3 equiv) | Room temperature | 78 | Anti-Baldwin 6-endo-trig cyclization occurs |
| Sonogashira coupling | Iodoimidazole + phenylacetylene | Pd catalyst, mild conditions | 93 | Efficient coupling to introduce alkyne substituents |
Hydroxymethyl Group Introduction
The hydroxymethyl group at the 3-position can be introduced through reduction or hydrolysis steps. For example, selective hydrogenation of azide intermediates followed by acylation and deprotection yields the hydroxylated imidazoazepine derivatives with high stereoselectivity.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Azide reduction and acylation | Azide intermediate + Pd catalyst + acylating agents | Hydrogenation, room temperature | High (up to 93) | Stereoselective conversion to hydroxy derivatives |
| Deprotection | Acid hydrolysis (e.g., 4 M HCl in dioxane) | Ambient temperature, hours | 68–91 | Removes protecting groups to yield free hydroxyl |
Representative Synthesis Example
A reported synthesis involved the following sequence:
- Preparation of 6-(6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1′-biphenyl]-3-carboxylic acid via condensation and cyclization.
- Conversion to tert-butyl carbamate derivatives by reaction with diphenyl phosphoryl azide and triethylamine.
- Separation of enantiomers by preparative chiral HPLC.
- Final deprotection with 4 M HCl in dioxane to afford the target hydroxylated imidazoazepine compound in 78–91% yield.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Condensation of cyclic amine with 2-amino-1-arylethanone | 7-methoxy-3,4,5,6-tetrahydro-2H-azepine, 2-amino-1-arylethanone | Condensation | Reflux, ethanol or similar solvent | 58–85% | Forms imidazoazepine core |
| Alkylation with alkyl halides | Imidazoazepine, phenacyl bromide | Alkylation | Room temp to reflux | Variable | Introduces quaternary ammonium salts |
| Intramolecular condensation of phenacyl salts | Phenacyl salts, base | Cyclization | Heating, alkaline medium | Not specified | Forms fused bicyclic derivatives |
| Iodination with NIS | Imidazoazepine, NIS | Electrophilic substitution | Room temp | 78% | Enables further coupling |
| Sonogashira coupling | Iodoimidazole, phenylacetylene, Pd catalyst | Cross-coupling | Mild conditions | 93% | Adds alkyne substituents |
| Azide reduction and acylation | Azide intermediates, Pd catalyst, acylating agents | Hydrogenation and acylation | Room temp | Up to 93% | Stereoselective hydroxymethyl introduction |
| Acidic deprotection | Protected intermediates, 4 M HCl in dioxane | Deprotection | Ambient temp, hours | 68–91% | Yields free hydroxyl compound |
Research Findings and Analysis
- The condensation strategy is robust and provides a straightforward route to the imidazoazepine scaffold with good yields.
- Alkylation and subsequent cyclizations enable structural diversification, critical for biological activity optimization.
- Iodination followed by Sonogashira coupling represents a versatile method to introduce functional groups at specific positions, enhancing molecular complexity.
- Stereoselective methods for hydroxymethyl group introduction ensure the production of enantiomerically pure compounds, important for pharmacological evaluation.
- The use of preparative chiral HPLC and controlled deprotection steps allows for the isolation of pure enantiomers and final target molecules with high purity and yield.
Q & A
Basic: What synthetic methodologies are established for synthesizing 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol and its derivatives?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Condensation reactions between cyclic amines (e.g., 7-methoxy-3,4,5,6-tetrahydro-2H-azepine) and 2-amino-1-arylethanones to form the imidazoazepine core .
- Alkylation of intermediates with alkylating reagents (e.g., methyl iodide, benzyl bromide) to introduce substituents and form quaternary salts .
- Functionalization of the hydroxymethyl group via oxidation or esterification for derivative synthesis .
Key Considerations:
- Optimize reaction conditions (temperature, solvent polarity, catalyst) to enhance yield and purity. For example, refluxing ethanol with piperidine catalysis improves cyclization efficiency .
- Purification via column chromatography or recrystallization is critical for isolating enantiomerically pure forms .
Basic: What biological activities are reported for imidazoazepine derivatives, and what mechanistic insights exist?
Answer:
Imidazoazepines exhibit:
- CNS Modulation : Interaction with GABAA receptors, potentially influencing anxiolytic and anticonvulsant pathways .
- Antimicrobial Activity : Broad-spectrum antibacterial and antifungal effects, likely via disruption of microbial cell membranes or enzyme inhibition (e.g., cytochrome P450) .
- Anticancer Potential : Inhibition of cancer cell proliferation in NCI-60 assays through apoptosis induction and cell cycle arrest .
Methodological Insight:
- Receptor Binding Assays : Radioligand displacement studies (e.g., [<sup>3</sup>H]-flumazenil for GABAA) quantify target affinity .
- Microbial Susceptibility Testing : Use MIC (Minimum Inhibitory Concentration) assays with standardized strains (e.g., S. aureus ATCC 25923) .
Advanced: How can researchers optimize synthetic routes to address low yields or impurity challenges?
Answer:
Strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane minimizes side reactions .
- Catalyst Selection : Lewis acids (e.g., ZnCl2) enhance cyclization efficiency by stabilizing transition states .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 110°C) prevents decomposition of heat-sensitive intermediates .
Example Optimization Table:
| Step | Condition | Yield Improvement | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization | DMF, 80°C, 12h | 58% → 72% | 95 | |
| Quaternary Salt Formation | CH3CN, RT, 24h | 65% → 85% | 98 |
Advanced: How do structural modifications (e.g., substituents, ring size) affect pharmacological activity?
Answer:
Structure-Activity Relationship (SAR) Insights:
- Electron-Withdrawing Groups (e.g., CF3): Enhance antimicrobial activity by increasing membrane permeability .
- Quaternary Ammonium Salts : Improve CNS bioavailability via enhanced blood-brain barrier penetration .
- Ring Expansion (azepine → diazepine): Alters receptor selectivity (e.g., GABAA vs. serotonin receptors) .
Comparative SAR Table:
| Derivative | Key Modification | Bioactivity (IC50) | Target | Reference |
|---|---|---|---|---|
| 3-(Trifluoromethyl)-imidazoazepine | CF3 at C2 | 1.2 µM (Antifungal) | CYP51 | |
| 1-Benzyl-quaternary salt | N-Benzylation | 0.8 µM (Anxiolytic) | GABAA |
Advanced: How should contradictory data on efficacy versus toxicity be resolved preclinically?
Answer:
Resolution Strategies:
- Dose-Response Studies : Establish therapeutic index (LD50/ED50) in rodent models to identify safe dosing ranges .
- Metabolic Profiling : Use LC-MS to detect toxic metabolites (e.g., reactive intermediates) in hepatic microsomes .
- Species-Specific Assays : Compare cytotoxicity (e.g., HEK293 vs. HepG2 cells) to assess human relevance .
Case Example:
A derivative showed potent antifungal activity (MIC = 2 µg/mL) but high hepatotoxicity at 50 mg/kg in mice. Reducing the dose to 10 mg/kg while combining with a hepatoprotectant (e.g., N-acetylcysteine) mitigated toxicity without compromising efficacy .
Advanced: What analytical techniques are critical for characterizing this compound and ensuring batch consistency?
Answer:
Key Techniques:
- NMR Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR confirms regiochemistry (e.g., imidazole vs. pyridine proton shifts) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]<sup>+</sup> = 219.1234 for C11H15N3O) .
- HPLC-PDA : Monitors purity (>98%) and detects trace impurities (e.g., alkylation byproducts) .
Protocol Example:
- Sample Preparation : Dissolve 10 mg in deuterated DMSO for NMR.
- HRMS Parameters : ESI+ mode, resolution = 70,000, scan range = 50–1000 m/z .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
